1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorofluorophenyl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the chlorofluorophenyl derivative, which undergoes sulfonylation to introduce the methanesulfonyl group. This is followed by the formation of the piperidine ring and subsequent carboxamide formation through amide coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for maintaining consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications .
Properties
Molecular Formula |
C23H25ClFN3O4S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-[2-(prop-2-enylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25ClFN3O4S/c1-2-12-26-23(30)17-6-3-4-9-21(17)27-22(29)16-10-13-28(14-11-16)33(31,32)15-18-19(24)7-5-8-20(18)25/h2-9,16H,1,10-15H2,(H,26,30)(H,27,29) |
InChI Key |
UMJMHNGYWMROCH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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